2-({3-[(furan-2-yl)methyl]-6-methyl-4-oxo-3H,4H-thieno[2,3-d]pyrimidin-2-yl}sulfanyl)-N-(3-methoxyphenyl)acetamide
Description
This compound belongs to the thienopyrimidinyl acetamide class, characterized by a thieno[2,3-d]pyrimidin-4-one core substituted with a furan-2-ylmethyl group at position 3, a methyl group at position 6, and a sulfanyl-linked acetamide moiety attached to N-(3-methoxyphenyl). The furan and methoxyphenyl groups likely enhance lipophilicity and bioavailability, while the thienopyrimidine scaffold may confer binding affinity to kinase or protease targets. However, explicit biological data for this compound are absent in the provided evidence, necessitating extrapolation from structurally related derivatives.
Properties
IUPAC Name |
2-[3-(furan-2-ylmethyl)-6-methyl-4-oxothieno[2,3-d]pyrimidin-2-yl]sulfanyl-N-(3-methoxyphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19N3O4S2/c1-13-9-17-19(30-13)23-21(24(20(17)26)11-16-7-4-8-28-16)29-12-18(25)22-14-5-3-6-15(10-14)27-2/h3-10H,11-12H2,1-2H3,(H,22,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QAYZUYNLTJJXAE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(S1)N=C(N(C2=O)CC3=CC=CO3)SCC(=O)NC4=CC(=CC=C4)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19N3O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
441.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-({3-[(furan-2-yl)methyl]-6-methyl-4-oxo-3H,4H-thieno[2,3-d]pyrimidin-2-yl}sulfanyl)-N-(3-methoxyphenyl)acetamide typically involves multi-step organic synthesis. The key steps include:
Formation of the thieno[2,3-d]pyrimidine core: This can be achieved through a cyclization reaction involving appropriate precursors.
Introduction of the furan-2-ylmethyl group: This step often involves a nucleophilic substitution reaction.
Attachment of the acetamide group: This is typically done through an acylation reaction.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the furan ring.
Reduction: Reduction reactions can occur at the carbonyl group in the thieno[2,3-d]pyrimidine moiety.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the sulfanyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
Oxidation: Oxidized derivatives of the furan ring.
Reduction: Reduced forms of the thieno[2,3-d]pyrimidine core.
Substitution: Substituted derivatives at the sulfanyl group.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study biological pathways involving its target molecules.
Medicine: Potential therapeutic applications due to its unique structure and biological activity.
Industry: Use in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets. It may bind to enzymes or receptors, altering their activity. The exact pathways involved depend on the specific biological context in which the compound is used.
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison of Thienopyrimidinyl and Pyrimidine-Based Acetamides
Physicochemical and Spectroscopic Data
Table 2: Spectroscopic and Analytical Data for Selected Compounds
- Key Observations: The target compound’s $ ^1H $-NMR would likely exhibit signals for furan protons (δ 6.3–7.4), methoxyphenyl (δ 3.7–3.8 for OCH$3$), and thienopyrimidine protons (δ 2.5–3.0 for CH$3$) based on analogs . Mass spectrometry for the target compound is unreported but would align with a molecular formula of C${22}$H${20}$N$3$O$4$S$_2$, yielding an m/z of ~462.5 [M+H]$^+$.
Biological Activity
The compound 2-({3-[(furan-2-yl)methyl]-6-methyl-4-oxo-3H,4H-thieno[2,3-d]pyrimidin-2-yl}sulfanyl)-N-(3-methoxyphenyl)acetamide is a complex heterocyclic structure that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article aims to synthesize available data on the biological activity of this compound, including its mechanisms of action, synthesis pathways, and relevant case studies.
Chemical Structure and Properties
This compound has a molecular formula of and a molecular weight of approximately 439.6 g/mol. The structure features a thieno[2,3-d]pyrimidine core, which is known for various biological activities, including anti-cancer properties. The presence of the furan and methoxyphenyl groups may also influence its pharmacological profile.
Synthesis
The synthesis typically involves multi-step organic reactions:
- Formation of the Thieno[2,3-d]pyrimidine Core : This can be achieved through cyclization reactions involving appropriate precursors.
- Introduction of the Furan Group : Nucleophilic substitution reactions are used to attach the furan moiety.
- Attachment of the Acetamide Group : This is usually done via acylation reactions.
Antimicrobial Properties
Recent studies have shown that compounds similar to this compound exhibit significant antibacterial activity against both Gram-positive and Gram-negative bacteria. For instance, compounds with electron-withdrawing groups have demonstrated enhanced activity compared to those with electron-donating groups .
Table 1: Antibacterial Activity Comparison
| Compound | Bacterial Strain | Activity (IC50) |
|---|---|---|
| Compound A | E. coli | 5 µg/mL |
| Compound B | S. aureus | 10 µg/mL |
| Target Compound | K. pneumoniae | TBD |
Anticancer Activity
The anticancer potential of this compound has been evaluated in vitro against various cancer cell lines. For example, compounds derived from the thieno[2,3-d]pyrimidine scaffold have shown potent growth inhibition in multiple human tumor cell lines. Notably, some derivatives exhibited IC50 values significantly lower than standard chemotherapeutics like 5-fluorouracil .
Table 2: Anticancer Activity Data
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| Compound 1 | MCF7 (Breast Cancer) | 16.2 |
| Compound 2 | A549 (Lung Cancer) | 6.6 |
| Target Compound | HeLa (Cervical Cancer) | TBD |
The biological activity of this compound is thought to involve several mechanisms:
- Enzyme Inhibition : Compounds like this one may inhibit enzymes such as dihydrofolate reductase (DHFR), which is crucial for DNA synthesis in rapidly dividing cells.
- Targeting Folate Receptors : The thieno[2,3-d]pyrimidine structure allows for selective targeting of folate receptors that are overexpressed in many cancer cells.
- Induction of Apoptosis : Some studies suggest that these compounds can trigger apoptotic pathways in cancer cells.
Case Studies
- In Vitro Studies : A study evaluating various thieno[2,3-d]pyrimidine derivatives found that certain modifications led to enhanced selectivity and potency against cancer cell lines compared to traditional treatments .
- Antimicrobial Efficacy : Another investigation into nitrogen-based heterocycles demonstrated that modifications to the side chains could significantly enhance antibacterial efficacy against resistant strains of bacteria .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 2-({3-[(furan-2-yl)methyl]-6-methyl-4-oxo-3H,4H-thieno[2,3-d]pyrimidin-2-yl}sulfanyl)-N-(3-methoxyphenyl)acetamide, and how do reaction conditions influence yield?
- Methodological Answer : The compound’s synthesis involves multi-step heterocyclic chemistry. Key steps include:
- Thienopyrimidinone Core Formation : Cyclization of substituted thiophene precursors with urea derivatives under acidic conditions (e.g., HCl/EtOH), followed by oxidation to the 4-oxo derivative .
- Sulfanyl Acetamide Linkage : Nucleophilic substitution at the C2 position of the thieno[2,3-d]pyrimidin-4(3H)-one using mercaptoacetic acid derivatives. Reactivity is pH-dependent, with optimal yields achieved in anhydrous DMF at 80–100°C .
- Furan-2-ylmethyl Substitution : Alkylation of the pyrimidine nitrogen with furfuryl bromide under basic conditions (K₂CO₃, DMF) .
Q. How can the purity and structural integrity of this compound be validated during synthesis?
- Methodological Answer :
- Chromatography : Use reverse-phase HPLC with a C18 column (ACN/water gradient) to assess purity (>95% required for pharmacological studies).
- Spectroscopic Confirmation :
- ¹H/¹³C NMR : Verify absence of unreacted intermediates (e.g., residual furfuryl groups at δ 6.3–7.4 ppm).
- HRMS : Confirm molecular ion [M+H]⁺ with <5 ppm error .
- Elemental Analysis : Carbon, hydrogen, nitrogen, and sulfur content must align with theoretical values (±0.4%) .
Q. What solvent systems are suitable for solubility testing, and how does this impact biological assays?
- Methodological Answer :
- Primary Solubility : Test in DMSO (≤1% v/v in aqueous buffers to avoid cytotoxicity).
- Co-solvent Systems : For low solubility, use PEG-400 or cyclodextrin-based formulations.
- Critical Note : Solubility in PBS (pH 7.4) should exceed 50 µM for in vitro assays. Poor solubility may necessitate prodrug derivatization .
Advanced Research Questions
Q. How can crystallographic data resolve ambiguities in the compound’s stereoelectronic properties?
- Methodological Answer :
- Single-Crystal X-ray Diffraction : Grow crystals via vapor diffusion (e.g., CHCl₃/hexane). Use SHELXL for structure refinement .
- Key Parameters : Analyze bond lengths (e.g., S–C bond in sulfanyl group: ~1.81 Å) and dihedral angles between thienopyrimidine and furan rings to assess planarity .
- Contradiction Handling : If experimental data conflict with DFT-optimized structures, re-evaluate hydrogen bonding (e.g., N–H···O interactions) using Mercury software .
Q. What strategies address discrepancies between in silico ADMET predictions and experimental pharmacokinetic data?
- Methodological Answer :
- Metabolic Stability : Compare microsomal half-life (e.g., human liver microsomes) with CYP450 inhibition profiles from docking studies (AutoDock Vina). Discrepancies may arise from unmodeled allosteric binding pockets .
- Permeability : Use Caco-2 assays to validate P-gp efflux ratios predicted by QSAR models. Adjust logP calculations (CLOGP vs. XLOGP3) if errors exceed 0.5 units .
Q. How can structure-activity relationship (SAR) studies optimize the compound’s selectivity for target enzymes?
- Methodological Answer :
- Analog Synthesis : Replace the 3-methoxyphenyl acetamide group with bioisosteres (e.g., 3-fluorophenyl or pyridyl derivatives) to probe hydrogen-bonding requirements .
- Enzymatic Assays : Test against kinase panels (e.g., EGFR, VEGFR2) using fluorescence polarization. A >10-fold selectivity window indicates SAR validity .
- Data Interpretation : Cross-validate IC₅₀ values with molecular dynamics simulations (e.g., GROMACS) to identify critical binding residues .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
